molecular formula C8H7F3O5S2 B14608937 2-(Methanesulfonyl)phenyl trifluoromethanesulfonate CAS No. 57728-92-4

2-(Methanesulfonyl)phenyl trifluoromethanesulfonate

Cat. No.: B14608937
CAS No.: 57728-92-4
M. Wt: 304.3 g/mol
InChI Key: DGPWDOOCAVFLAH-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)phenyl trifluoromethanesulfonate is a chemical compound known for its role as a precursor in aryne chemistry. It is particularly significant due to its ability to generate ortho-benzyne under mild conditions, which has fueled advancements in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)phenyl trifluoromethanesulfonate typically involves the reaction of methanesulfonyl chloride with phenol derivatives in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile and fluoride sources such as cesium fluoride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride sources (e.g., cesium fluoride), bases (e.g., potassium carbonate), and solvents like acetonitrile. The reaction conditions are typically mild, often carried out at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds and heterocycles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)phenyl trifluoromethanesulfonate involves the generation of ortho-benzyne intermediates under mild conditions. These intermediates can undergo various reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonyl)phenyl trifluoromethanesulfonate is unique due to its ability to generate ortho-benzyne under notably mild conditions, which is not as easily achieved with other similar compounds. This property makes it particularly valuable in synthetic organic chemistry .

Properties

CAS No.

57728-92-4

Molecular Formula

C8H7F3O5S2

Molecular Weight

304.3 g/mol

IUPAC Name

(2-methylsulfonylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H7F3O5S2/c1-17(12,13)7-5-3-2-4-6(7)16-18(14,15)8(9,10)11/h2-5H,1H3

InChI Key

DGPWDOOCAVFLAH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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